4-Cyclopropoxy-5-ethylpicolinamide
Description
4-Cyclopropoxy-5-ethylpicolinamide is a picolinamide derivative characterized by a cyclopropoxy substituent at the 4-position and an ethyl group at the 5-position of the pyridine ring.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-ethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-7-6-13-9(11(12)14)5-10(7)15-8-3-4-8/h5-6,8H,2-4H2,1H3,(H2,12,14) |
InChI Key |
LOEQUIODMPCQCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1OC2CC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-5-ethylpicolinamide typically involves the reaction of 4-cyclopropoxy-5-ethylpicolinic acid with ammonia or an amine under suitable conditions. The reaction can be carried out using standard amide formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-5-ethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Cyclopropoxy-5-ethylpicolinamide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-ethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and target involved .
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between 4-Cyclopropoxy-5-ethylpicolinamide and related picolinamide derivatives from the literature:
| Compound Name | R4 (Position 4) | R5 (Position 5) | Additional Substituents |
|---|---|---|---|
| 4-(4-Aminophenoxy)-N-methylpicolinamide [4] | 4-Aminophenoxy | N-methyl | None |
| 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide [7] | 2-Fluoro-4-nitrophenoxy | N-methyl | Fluorine (C-2), Nitro (C-4) |
| 4-(4-Amino-2-fluorophenoxy)-N-methylpicolinamide [8] | 4-Amino-2-fluorophenoxy | N-methyl | Fluorine (C-2), Amino (C-4) |
| This compound | Cyclopropoxy | Ethyl | None |
Key Observations :
- Cyclopropoxy vs. Phenoxy Groups: The cyclopropoxy substituent in the target compound introduces a strained three-membered ring, which may enhance metabolic stability compared to bulkier phenoxy groups seen in compounds 4, 7, and 8 .
- Ethyl vs.
Hypothetical Comparisons Based on Substituent Effects :
- Solubility: The cyclopropoxy group’s compact size may improve solubility compared to nitro- or amino-substituted phenoxy derivatives (e.g., 7 and 8), which exhibit polar but bulky substituents.
- Electron Effects : The electron-donating cyclopropoxy group could modulate the pyridine ring’s electronic environment differently than electron-withdrawing nitro groups in compound 5.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
